(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo
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Overview
Description
The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazole is a complex organic molecule featuring a cyclopropyl group, a difluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl Group Formation: The synthesis begins with the formation of the cyclopropyl group, which can be achieved through a Simmons-Smith reaction. This involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Difluorophenyl Group Introduction: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This typically involves the reaction of a fluorinated benzene derivative with a suitable nucleophile.
Triazole Ring Formation: The triazole ring is synthesized using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Final Assembly: The final step involves coupling the cyclopropyl and difluorophenyl intermediates with the triazole ring. This can be achieved through a series of amide bond formations and thiol-ene reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and triazole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, offering possibilities for treating diseases such as cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity, enhancing binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. The difluorophenyl group contributes to the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(methylthio)-3H-1,2,3-triazole
- (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(ethylthio)-3H-1,2,3-triazole
Uniqueness
The uniqueness of (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propylthio group, in particular, may enhance its pharmacokinetic profile compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
1643378-48-6 |
---|---|
Molecular Formula |
C₂₃H₂₈F₂N₆O₄S |
Molecular Weight |
522.57 |
Origin of Product |
United States |
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